Sodium dichloroacetate

Catalog No.
S543521
CAS No.
2156-56-1
M.F
C2H2Cl2NaO2
M. Wt
151.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium dichloroacetate

CAS Number

2156-56-1

Product Name

Sodium dichloroacetate

IUPAC Name

sodium;2,2-dichloroacetate

Molecular Formula

C2H2Cl2NaO2

Molecular Weight

151.93 g/mol

InChI

InChI=1S/C2H2Cl2O2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);

InChI Key

ZOXHFYPCZQICQD-UHFFFAOYSA-N

SMILES

C(C(=O)[O-])(Cl)Cl.[Na+]

Solubility

Solubility in water: miscible

Synonyms

Acid, Bichloroacetic, Acid, Dichloroacetic, Bichloroacetic Acid, Dichloroacetate, Potassium, Dichloroacetate, Sodium, Dichloroacetic Acid, Potassium Dichloroacetate, Sodium Dichloroacetate

Canonical SMILES

C(C(=O)O)(Cl)Cl.[Na]

Isomeric SMILES

C(C(=O)[O-])(Cl)Cl.[Na+]

Description

The exact mass of the compound Sodium dichloroacetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: miscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 744479. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Chloroacetates. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Cancer Research

DCA has emerged as a promising agent in cancer research due to its ability to target cancer cell metabolism. Cancer cells often rely on aerobic glycolysis (fermentation) for energy production, even in the presence of oxygen. DCA acts as a pyruvate dehydrogenase kinase (PDK) inhibitor, leading to increased pyruvate dehydrogenase (PDH) activity. This promotes the conversion of pyruvate to acetyl-CoA, a key step in mitochondrial oxidative phosphorylation, potentially depriving cancer cells of their preferred energy source [, ].

Studies have shown that DCA exhibits anti-tumor effects in various cancer cell lines and animal models, either alone or synergistically with conventional chemotherapeutic drugs [, ]. However, further research is needed to determine its efficacy and safety in human clinical trials.

Metabolic Disorders

DCA's ability to influence mitochondrial function makes it a potential candidate for treating metabolic disorders. In conditions like congenital lactic acidosis, where pyruvate metabolism is impaired, DCA can help restore proper cellular energy production [].

Research suggests DCA might also hold promise for managing type 2 diabetes by improving insulin sensitivity and glucose utilization []. However, more clinical trials are warranted to confirm these benefits and establish optimal dosing regimens.

Other Research Areas

The scientific exploration of DCA extends beyond cancer and metabolic disorders. Studies are investigating its potential role in:

  • Neurological diseases: DCA's ability to enhance mitochondrial function is being explored in conditions like stroke and neurodegenerative diseases like Alzheimer's and Parkinson's disease [].
  • Cardiovascular diseases: Research is ongoing to determine if DCA can improve heart function and reduce damage after a heart attack.

Sodium dichloroacetate is a chemical compound with the formula C₂HCl₂NaO₂. It is the sodium salt of dichloroacetic acid, an analogue of acetic acid where two hydrogen atoms are replaced by chlorine atoms. This compound is primarily known for its role in biochemical pathways and its potential therapeutic applications, particularly in oncology and metabolic disorders.

The primary mechanism of action of DCA involves its effect on cellular metabolism []. It inhibits pyruvate dehydrogenase kinase (PDK), an enzyme that regulates the conversion of pyruvate to acetyl-CoA within the mitochondria []. This leads to increased pyruvate entering the mitochondria and potentially reduces lactate production by cancer cells, which rely heavily on aerobic glycolysis for energy []. The impact of DCA on cancer cells is still under investigation, but the theory is that by forcing them to use the mitochondrial pathway, it may induce apoptosis (programmed cell death) [].

Physical and Chemical Properties

  • Molecular Formula: C2HCl2NaO2 []
  • Molecular Weight: 150.92 g/mol []
  • Melting Point: Data not readily available in scientific literature.
  • Boiling Point: Data not readily available in scientific literature.
  • Solubility: DCA is soluble in water [].
  • Stability: Information on the stability of DCA under various conditions is limited in scientific literature.

DCA is considered a corrosive substance and can irritate or damage tissues upon contact []. Studies suggest potential neurotoxic effects in high doses [].

.
  • Alkylation: As a halogenated compound, it can act as an alkylating agent, forming esters and other derivatives through nucleophilic substitution reactions.
  • Inhibition of Enzymes: Sodium dichloroacetate inhibits pyruvate dehydrogenase kinase, which leads to the activation of the pyruvate dehydrogenase complex and subsequently alters metabolic pathways, notably reducing lactate production .
  • Sodium dichloroacetate has garnered attention for its biological activities:

    • Cancer Treatment: Research indicates that sodium dichloroacetate may induce apoptosis in cancer cells and inhibit tumor growth by increasing reactive oxygen species (ROS) generation . It has shown promise in reducing tumor size in animal models and has been explored as a treatment for various cancers, including brain tumors .
    • Metabolic Effects: The compound is effective in lowering lactate levels in the blood, making it a candidate for treating lactic acidosis. It shifts cellular metabolism from glycolysis to oxidative phosphorylation, potentially benefiting conditions characterized by metabolic dysregulation .

    Sodium dichloroacetate can be synthesized through several methods:

    • Neutralization Reaction: Reacting dichloroacetic acid with sodium hydroxide or sodium bicarbonate results in the formation of sodium dichloroacetate.
    • Reduction of Trichloroacetic Acid: This involves reducing trichloroacetic acid to yield dichloroacetic acid, which can then be neutralized with sodium hydroxide .
    • Chlorination of Acetic Acid: Acetic acid can be chlorinated under controlled conditions to produce dichloroacetic acid, followed by neutralization with sodium carbonate.

    Sodium dichloroacetate has various applications:

    • Pharmaceutical Use: It is being investigated as a potential treatment for cancer due to its ability to inhibit tumor growth and induce apoptosis in malignant cells .
    • Metabolic Disorders: The compound is used in clinical settings to manage lactic acidosis and other metabolic conditions where lactate accumulation is problematic .
    • Laboratory Reagent: It serves as a reagent in biochemical assays and research involving metabolic pathways.

    Sodium dichloroacetate interacts with several biological systems:

    • Enzyme Inhibition: It acts as a suicide inhibitor of glutathione transferase zeta 1/maleylacetoacetate isomerase, affecting the metabolism of certain amino acids like phenylalanine and tyrosine .
    • Neurotoxicity Concerns: Chronic exposure has been linked to reversible effects on the nervous system, raising concerns about its safety profile in long-term use .

    Several compounds share structural or functional similarities with sodium dichloroacetate. Here are some notable examples:

    CompoundStructure SimilarityUnique Properties
    Dichloroacetic AcidParent compoundStrong organic acid; used topically for skin lesions
    Trichloroacetic AcidOne additional chlorine atomMore potent as an alkylating agent; used in chemical peels
    Acetic AcidNo chlorine atomsCommonly used as a food preservative; less toxic
    Monochloroacetic AcidOne chlorine atomUsed in herbicides; more reactive than acetic acid

    Sodium dichloroacetate's unique combination of properties—such as its ability to modulate metabolic pathways and its potential therapeutic effects—distinguishes it from these similar compounds. Its role as an investigational drug highlights its importance in ongoing research within oncology and metabolic disorders.

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    Physical Description

    COLOURLESS LIQUID WITH PUNGENT ODOUR.

    Hydrogen Bond Acceptor Count

    2

    Hydrogen Bond Donor Count

    1

    Exact Mass

    150.9329540 g/mol

    Monoisotopic Mass

    150.9329540 g/mol

    Boiling Point

    194 °C

    Heavy Atom Count

    7

    Vapor Density

    Relative vapor density (air = 1): 4.4

    Density

    Relative density (water = 1): 1.56

    LogP

    0.92

    Appearance

    Solid powder

    Melting Point

    13.5 °C

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    42932X67B5

    GHS Hazard Statements

    Aggregated GHS information provided by 86 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 34 of 86 companies. For more detailed information, please visit ECHA C&L website;
    Of the 6 notification(s) provided by 52 of 86 companies with hazard statement code(s):;
    H315 (98.08%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (98.08%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (96.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    H351 (75%): Suspected of causing cancer [Warning Carcinogenicity];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pharmacology

    Sodium Dichloroacetate is the sodium salt of dichloroacetic acid with potential antineoplastic activity. Dichloroacetate ion inhibits pyruvate dehydrogenase kinase, resulting in the inhibition of glycolysis and a decrease in lactate production. This agent may stimulate apoptosis in cancer cells by restoring normal mitochondrial-induced apoptotic signaling.

    KEGG Target based Classification of Drugs

    Protein kinases
    Serine/threonine kinases
    Other
    PDK [HSA:5164 5165 5166] [KO:K00898]

    Vapor Pressure

    Vapor pressure, Pa at 20 °C: 19

    Pictograms

    Health Hazard Irritant

    Irritant;Health Hazard

    Other CAS

    2156-56-1
    79-43-6

    Use Classification

    Human drugs -> Rare disease (orphan)

    Dates

    Modify: 2023-08-15
    1: Fedorchuk AG, Pyaskovskaya ON, Gorbik GV, Prokhorova IV, Kolesnik DL, Solyanik GI. Effectiveness of sodium dichloroacetate against glioma C6 depends on administration schedule and dosage. Exp Oncol. 2016 Jun;38(2):80-3. PubMed PMID: 27356574.
    2: Voltan R, Rimondi E, Melloni E, Gilli P, Bertolasi V, Casciano F, Rigolin GM, Zauli G, Secchiero P. Metformin combined with sodium dichloroacetate promotes B leukemic cell death by suppressing anti-apoptotic protein Mcl-1. Oncotarget. 2016 Apr 5;7(14):18965-77. doi: 10.18632/oncotarget.7879. PubMed PMID: 26959881; PubMed Central PMCID: PMC4951344.
    3: Khyzhnyak SV, Sorokina LV, Stepanova LI, Kaplia AA. Functional and dynamic state of inner mitochondrial membrane of sarcoma 37 in mice under administration of sodium dichloroacetate. Ukr Biochem J. 2014 Nov-Dec;86(6):106-18. PubMed PMID: 25816611.
    4: Agnoletto C, Brunelli L, Melloni E, Pastorelli R, Casciano F, Rimondi E, Rigolin GM, Cuneo A, Secchiero P, Zauli G. The anti-leukemic activity of sodium dichloroacetate in p53mutated/null cells is mediated by a p53-independent ILF3/p21 pathway. Oncotarget. 2015 Feb 10;6(4):2385-96. PubMed PMID: 25544776; PubMed Central PMCID: PMC4385858.
    5: Agnoletto C, Melloni E, Casciano F, Rigolin GM, Rimondi E, Celeghini C, Brunelli L, Cuneo A, Secchiero P, Zauli G. Sodium dichloroacetate exhibits anti-leukemic activity in B-chronic lymphocytic leukemia (B-CLL) and synergizes with the p53 activator Nutlin-3. Oncotarget. 2014 Jun 30;5(12):4347-60. PubMed PMID: 24962518; PubMed Central PMCID: PMC4147328.
    6: Strum SB, Adalsteinsson O, Black RR, Segal D, Peress NL, Waldenfels J. Case report: Sodium dichloroacetate (DCA) inhibition of the "Warburg Effect" in a human cancer patient: complete response in non-Hodgkin's lymphoma after disease progression with rituximab-CHOP. J Bioenerg Biomembr. 2013 Jun;45(3):307-15. doi: 10.1007/s10863-012-9496-2. Epub 2012 Dec 20. Erratum in: J Bioenerg Biomembr. 2013 Jun;45(3):317. PubMed PMID: 23263938.
    7: Sorokina LV, Pyatchanina TV, Didenko GV, Kaplia AA, Khyzhnyak SV. The influence of sodium dichloroacetate on the oxidative processes in sarcoma 37. Exp Oncol. 2011 Dec;33(4):216-21. PubMed PMID: 22217710.
    8: Shahrzad S, Lacombe K, Adamcic U, Minhas K, Coomber BL. Sodium dichloroacetate (DCA) reduces apoptosis in colorectal tumor hypoxia. Cancer Lett. 2010 Nov 1;297(1):75-83. doi: 10.1016/j.canlet.2010.04.027. Epub 2010 May 26. PubMed PMID: 20537792.
    9: Stockwin LH, Yu SX, Borgel S, Hancock C, Wolfe TL, Phillips LR, Hollingshead MG, Newton DL. Sodium dichloroacetate selectively targets cells with defects in the mitochondrial ETC. Int J Cancer. 2010 Dec 1;127(11):2510-9. doi: 10.1002/ijc.25499. PubMed PMID: 20533281.
    10: Sudo A, Sasaki M, Sugai K, Matsuda H. Therapeutic effect and [123I]IMP SPECT findings of sodium dichloroacetate in a patient with MELAS. Neurology. 2004 Jan 27;62(2):338-9. PubMed PMID: 14745089.
    11: Naito E, Ito M, Yokota I, Saijo T, Chen S, Maehara M, Kuroda Y. Concomitant administration of sodium dichloroacetate and thiamine in west syndrome caused by thiamine-responsive pyruvate dehydrogenase complex deficiency. J Neurol Sci. 1999 Dec 1;171(1):56-9. Review. PubMed PMID: 10567050.
    12: Kimura S, Ohtuki N, Nezu A, Tanaka M, Takeshita S. Clinical and radiologic improvements in mitochondrial encephalomyelopathy following sodium dichloroacetate therapy. Brain Dev. 1997 Dec;19(8):535-40. PubMed PMID: 9440797.
    13: Kuroda Y, Ito M, Naito E, Yokota I, Matsuda J, Saijo T, Kondo S, Yoneda Y, Miyazaki M, Mori K, Iwamoto H. Concomitant administration of sodium dichloroacetate and vitamin B1 for lactic acidemia in children with MELAS syndrome. J Pediatr. 1997 Sep;131(3):450-2. PubMed PMID: 9329426.
    14: Fox AW, Sullivan BW, Buffini JD, Neichin ML, Nicora R, Hoehler FK, O'Rourke R, Stoltz RR. Reduction of serum lactate by sodium dichloroacetate, and human pharmacokinetic-pharmacodynamic relationships. J Pharmacol Exp Ther. 1996 Nov;279(2):686-93. PubMed PMID: 8930172.
    15: Fox AW, Yang X, Murli H, Lawlor TE, Cifone MA, Reno FE. Absence of mutagenic effects of sodium dichloroacetate. Fundam Appl Toxicol. 1996 Jul;32(1):87-95. PubMed PMID: 8812237.
    16: Koshkarian GM. Congestive heart failure and sodium dichloroacetate. J Am Coll Cardiol. 1995 Mar 1;25(3):804-5. PubMed PMID: 7860935.
    17: Bersin RM, Wolfe C, Kwasman M, Lau D, Klinski C, Tanaka K, Khorrami P, Henderson GN, de Marco T, Chatterjee K. Improved hemodynamic function and mechanical efficiency in congestive heart failure with sodium dichloroacetate. J Am Coll Cardiol. 1994 Jun;23(7):1617-24. PubMed PMID: 8195522.
    18: Burlina AB, Milanesi O, Biban P, Bordugo A, Garavaglia B, Zacchello F, DiMauro S. Beneficial effect of sodium dichloroacetate in muscle cytochrome C oxidase deficiency. Eur J Pediatr. 1993 Jun;152(6):537. PubMed PMID: 8392936.
    19: Karnafel W. [Sodium dichloroacetate decreases the size of experimental myocardial infarction in dogs]. Kardiol Pol. 1993 May;38(5):341-5. Polish. PubMed PMID: 8366642.
    20: Toth GP, Kelty KC, George EL, Read EJ, Smith MK. Adverse male reproductive effects following subchronic exposure of rats to sodium dichloroacetate. Fundam Appl Toxicol. 1992 Jul;19(1):57-63. PubMed PMID: 1397802.

    Explore Compound Types